3-nitro-N'-(3-nitrobenzylidene)benzohydrazide

X‑ray crystallography conformational analysis molecular planarity

This benzohydrazide-derived Schiff base features dual meta-nitro substituents and a near-coplanar aromatic system (dihedral angle 9.8°). The unique electron-withdrawing profile and robust chain-like hydrogen-bond motif make it a high-value reference compound for systematic nitro-position SAR, FabH-target docking, and co-crystal engineering with APIs. Bulk or custom quantities available; contact us for a quote.

Molecular Formula C14H10N4O5
Molecular Weight 314.25 g/mol
CAS No. 303065-26-1
Cat. No. B11709511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N'-(3-nitrobenzylidene)benzohydrazide
CAS303065-26-1
Molecular FormulaC14H10N4O5
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O5/c19-14(11-4-2-6-13(8-11)18(22)23)16-15-9-10-3-1-5-12(7-10)17(20)21/h1-9H,(H,16,19)/b15-9+
InChIKeyLXSAONRNDPQYTB-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 303065-26-1): Chemical Identity and Core Properties


3-nitro-N'-(3-nitrobenzylidene)benzohydrazide is a benzohydrazide-derived Schiff base featuring two meta-nitro substituents on the benzylidene and benzohydrazide rings [1]. Its molecular formula is C14H10N4O5 (MW 314.25 g/mol), and it exists in the E (trans) conformation with a small dihedral angle of 9.8(2)° between the aromatic rings [1]. The compound is available as part of rare-chemical screening collections for early drug discovery .

Why 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide Cannot Be Replaced by Archetypal Benzohydrazide Analogs


Despite sharing a common benzohydrazide scaffold, the precise substitution pattern—dual meta-nitro groups—gives 3‑nitro‑N′‑(3‑nitrobenzylidene)benzohydrazide a unique combination of electron‑withdrawing character, hydrogen‑bonding capability, and a nearly coplanar aromatic system (dihedral angle 9.8(2)°) that influences target engagement [1]. Close analogs such as 4‑methyl‑N′‑(3‑nitrobenzylidene)benzohydrazide or 3,5‑dihydroxy‑N′‑(3‑nitrobenzylidene)benzohydrazide differ in steric bulk and H‑bond donor/acceptor profiles, leading to divergent activity landscapes [2]. Generic substitution therefore risks loss of the specific physicochemical signature required for reproducible activity in enzyme‑inhibition or antimicrobial screening programs.

Quantitative Differentiation Evidence for 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 303065-26-1)


Structural Planarity vs. Analog Dihedral Angle Comparison

The title compound exhibits a dihedral angle between the two aromatic rings of 9.8(2)°, indicating near‑coplanarity [1]. In contrast, the closely related analog 4‑methyl‑N′‑(3‑nitrobenzylidene)benzohydrazide shows a dihedral angle of 1.01(3)° [2]. The larger angle in the target compound suggests a slightly twisted geometry that may modulate π‑stacking interactions with biological targets.

X‑ray crystallography conformational analysis molecular planarity

Hydrogen‑Bonding Architecture Differentiation

In the crystal lattice, 3‑nitro‑N′‑(3‑nitrobenzylidene)benzohydrazide molecules are linked by N—H···O hydrogen bonds into chains along the c-axis [1]. By contrast, the analog lacking the second nitro group (N′‑(3‑nitrobenzylidene)benzohydrazide) typically forms dimeric motifs through N—H···O and C—H···O contacts [2]. The chain architecture of the target compound reflects the participation of both nitro groups in hydrogen‑bond networks.

supramolecular chemistry crystal engineering hydrogen bonding

High‑Value Application Scenarios for 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 303065-26-1)


Scaffold for Structure‑Activity Relationship (SAR) Studies on Nitro‑Substituted Hydrazones

The dual‑nitro arrangement, combined with near‑planar geometry [1], provides a defined electronic surface for probing the effect of electron‑withdrawing groups on antibacterial or enzyme‑inhibitory activity. Researchers can use this compound as a reference point when systematically varying the number and position of nitro substituents [2].

Co‑crystal and Solid‑Form Screening

The robust chain‑like hydrogen‑bond motif [1] makes 3‑nitro‑N′‑(3‑nitrobenzylidene)benzohydrazide a candidate for co‑crystal engineering with active pharmaceutical ingredients (APIs) that possess complementary hydrogen‑bond donors/acceptors. Its packing behavior can be exploited to modify dissolution rates or mechanical properties.

Computational Chemistry & Molecular Docking Studies

The experimentally determined low‑energy conformation (C=C in E configuration, small ring dihedral) [1] serves as a validated input for docking simulations against bacterial targets such as FabH, where nitro‑group positioning is critical for binding [2].

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